![molecular formula C9H11ClF2N2OS B1382914 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride CAS No. 1803605-65-3](/img/structure/B1382914.png)
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride
描述
2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C9H10F2N2OS·HCl. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. It is characterized by the presence of an amino group, a difluoromethyl sulfanyl group, and a phenylacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-aminophenylacetic acid with a difluoromethyl sulfanyl reagent under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine source to form the desired acetamide structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and the use of catalysts would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological properties, such as enzyme inhibition or receptor modulation. It could be investigated for therapeutic applications in treating diseases where these mechanisms are relevant.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, and ion channels. The difluoromethyl sulfanyl group may enhance binding affinity and specificity, while the amino group could facilitate interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
2-amino-N-phenylacetamide: Lacks the difluoromethyl sulfanyl group, which may result in different biological activity and chemical reactivity.
N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide: Lacks the amino group, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the difluoromethyl sulfanyl group and the amino group in 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
2-amino-N-[2-(difluoromethylsulfanyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2OS.ClH/c10-9(11)15-7-4-2-1-3-6(7)13-8(14)5-12;/h1-4,9H,5,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMKAXMTSABFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)SC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-65-3 | |
| Record name | Acetamide, 2-amino-N-[2-[(difluoromethyl)thio]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803605-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


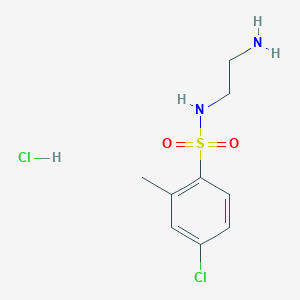

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
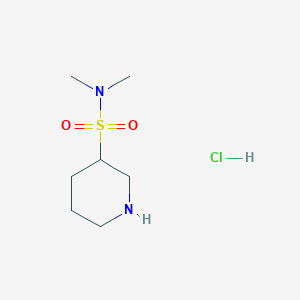
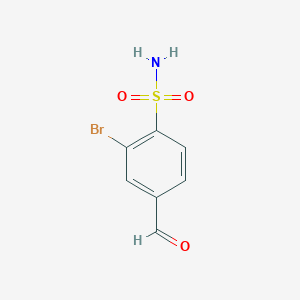
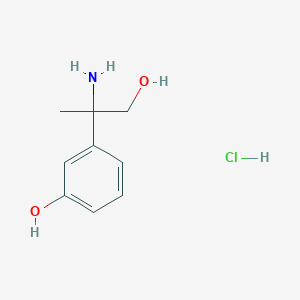
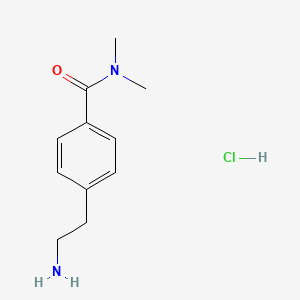




![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)

